molecular formula C17H14ClN3O2S B4366002 N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide

N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide

Cat. No. B4366002
M. Wt: 359.8 g/mol
InChI Key: YACXXTFAXWUPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to play important roles in regulating immune responses, hematopoiesis, and inflammation.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide is a selective inhibitor of JAK3, which is a tyrosine kinase that plays a critical role in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide can block the downstream signaling of these cytokines, resulting in the suppression of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide has been shown to have several biochemical and physiological effects in preclinical and clinical studies. It can reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, and increase the production of anti-inflammatory cytokines, such as IL-10. N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide can also reduce the activation and proliferation of T cells and B cells, as well as the production of autoantibodies.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide for lab experiments is its selectivity for JAK3, which allows for a more targeted approach in studying the role of this kinase in various diseases. However, N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide has some limitations as well. It has a relatively short half-life and requires frequent dosing, which can be challenging in some experimental settings. Additionally, N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide can have off-target effects on other JAK kinases, such as JAK1 and JAK2, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of various diseases. For example, N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide has been shown to have synergistic effects with methotrexate in the treatment of rheumatoid arthritis. Another area of interest is the development of more selective JAK3 inhibitors that can overcome the limitations of N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide. Finally, further studies are needed to investigate the long-term safety and efficacy of N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide in various diseases.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to be effective in reducing inflammation and suppressing immune responses in preclinical and clinical studies. N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide has also been investigated for its potential use in preventing transplant rejection and treating graft-versus-host disease.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-11-4-5-12(18)9-14(11)20-16(22)10-24-17-19-7-6-13(21-17)15-3-2-8-23-15/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACXXTFAXWUPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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